molecular formula C18H17N3OS2 B2929396 N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864855-97-0

N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2929396
CAS RN: 864855-97-0
M. Wt: 355.47
InChI Key: GRERUFZTDWSPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as DPTA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has also been shown to inhibit the activity of enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has been shown to have a number of biochemical and physiological effects in addition to its anti-cancer activity. Studies have shown that N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide can reduce inflammation and oxidative stress, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide in lab experiments is its high potency and selectivity against cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide. One area of research is in the development of new synthetic methods for N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide that can improve its solubility and ease of use in lab experiments. Another area of research is in the optimization of N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide's anti-cancer activity, including the development of new formulations and delivery methods that can improve its efficacy and reduce potential side effects. Additionally, there is potential for research on N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide's effects on other diseases and conditions beyond cancer and neurodegenerative diseases, such as autoimmune disorders and infectious diseases.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzene with thionyl chloride to form a chlorinated intermediate. This intermediate is then reacted with potassium thiocyanate to form the corresponding thiocyanate intermediate, which is then reacted with 3-phenyl-1,2,4-thiadiazole-5-thiol to yield N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research for N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide is in the treatment of cancer. Studies have shown that N-(2,4-dimethylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-12-8-9-15(13(2)10-12)19-16(22)11-23-18-20-17(21-24-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRERUFZTDWSPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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